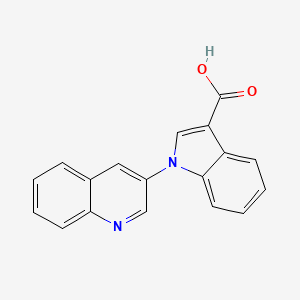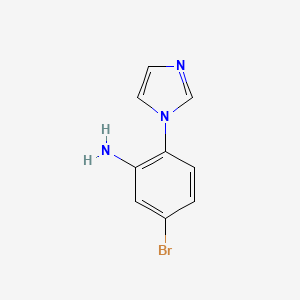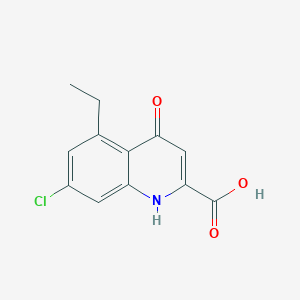![molecular formula C15H24N2O2 B8588987 tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate](/img/structure/B8588987.png)
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an amino group attached to a benzyl ring, an isopropyl group, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Primary alkyl halides are commonly used for alkylation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Detailed studies on its biochemical kinetics and molecular interactions are essential to elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and have been studied for their anticancer and antimicrobial activities.
2-Aminothiazole-based compounds: These compounds are known for their biological activities, including anticancer, antioxidant, and antimicrobial properties.
Uniqueness
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzyl ring, isopropyl group, and tert-butyl ester group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)17(14(18)19-15(3,4)5)10-12-8-6-7-9-13(12)16/h6-9,11H,10,16H2,1-5H3 |
Clave InChI |
WPIOWRMPIRRVTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)









